5-methyl-7,8-dihydro-1,6-naphthyridine
Overview
Description
5-methyl-7,8-dihydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Mechanism of Action
Target of Action
5-Methyl-7,8-dihydro-1,6-naphthyridine is a pharmacologically active compound with a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . It targets the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, an attractive target for antiviral chemotherapy .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, in the case of HIV-1 integrase, it inhibits the enzyme’s activity, thereby preventing the integration of the viral DNA into the host genome . This halts the replication of the virus and its spread within the host organism.
Pharmacokinetics
One of the compounds in the same family, a derivative of 1,6-naphthyridine, has been reported to have good secondary pharmacology and physicochemical properties, and excellent pharmacokinetics in preclinical species . This suggests that this compound might have similar properties, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action depend on its target. For instance, when targeting HIV-1 integrase, it prevents the integration of the viral DNA into the host genome, thereby inhibiting the replication of the virus . In terms of its anticancer properties, it has been shown to have activity against different cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7,8-dihydro-1,6-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids can yield monoarylated or diarylated naphthyridines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-methyl-7,8-dihydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylboronic acids can yield monoarylated or diarylated naphthyridines .
Scientific Research Applications
5-methyl-7,8-dihydro-1,6-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine . These compounds share a similar fused-ring structure but differ in the position of the nitrogen atoms.
Uniqueness
5-methyl-7,8-dihydro-1,6-naphthyridine is unique due to its specific substitution pattern and the presence of a methyl group. This structural difference can result in distinct chemical properties and biological activities compared to other naphthyridine derivatives .
Properties
IUPAC Name |
5-methyl-7,8-dihydro-1,6-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-3,5H,4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTAHOOKRGJODK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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